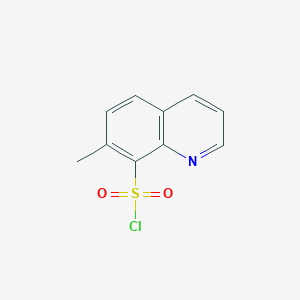

7-Methylquinoline-8-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methylquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKAMDKVGHVQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287324 | |

| Record name | 7-Methyl-8-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17999-75-6 | |

| Record name | 7-Methyl-8-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17999-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-8-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methylquinoline-8-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for ligand-receptor interactions, while its diverse substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties. Within this esteemed class of heterocycles, quinoline sulfonyl chlorides are pivotal intermediates, enabling the synthesis of a wide array of sulfonamide derivatives which are themselves a critical pharmacophore.

This guide focuses on a specific, yet underexplored member of this family: 7-Methylquinoline-8-sulfonyl chloride . It is important to note that while extensive literature exists for its isomers, such as 3-methyl-8-quinolinesulfonyl chloride, and the parent 8-quinolinesulfonyl chloride, direct experimental data for the 7-methyl isomer is sparse. Therefore, this document serves as both a repository of known information on closely related analogues and a predictive guide, grounded in established chemical principles, to the properties, synthesis, and applications of this target compound. Our objective is to provide a robust framework for researchers to confidently approach the synthesis and utilization of 7-Methylquinoline-8-sulfonyl chloride in their drug discovery and development endeavors.

Section 1: Physicochemical Properties - An Extrapolative Analysis

Given the absence of direct experimental data for 7-Methylquinoline-8-sulfonyl chloride, we can predict its core chemical properties by drawing parallels with its close structural analogs, 3-Methyl-8-quinolinesulfonyl chloride and 8-Quinolinesulfonyl chloride.

| Property | Predicted Value for 7-Methylquinoline-8-sulfonyl chloride | Rationale / Comparison with Analogs |

| Molecular Formula | C₁₀H₈ClNO₂S | Based on the addition of a methyl group to the quinoline-8-sulfonyl chloride core. |

| Molecular Weight | 241.69 g/mol | Identical to 3-Methyl-8-quinolinesulfonyl chloride. |

| Appearance | Off-white to pale brown solid | By analogy to 3-Methyl-8-quinolinesulfonyl chloride. |

| Melting Point | Expected to be in a similar range to analogs | 3-Methyl-8-quinolinesulfonyl chloride has a melting point of 158-159°C. The exact value for the 7-methyl isomer may vary. |

| Solubility | Sparingly soluble in water; Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). | Sulfonyl chlorides are generally reactive with water and protic solvents, leading to hydrolysis. Their organic nature lends solubility in non-polar and polar aprotic solvents. |

| Stability | Moisture-sensitive. Should be stored under an inert atmosphere. | The sulfonyl chloride functional group is susceptible to hydrolysis. |

Section 2: Proposed Synthesis of 7-Methylquinoline-8-sulfonyl chloride

The synthesis of 7-Methylquinoline-8-sulfonyl chloride can be logically approached through a multi-step sequence, commencing with the construction of the 7-methylquinoline core, followed by functional group manipulations at the 8-position.

Overall Synthetic Strategy

The proposed pathway leverages well-established named reactions and functional group transformations, ensuring a high probability of success. The key steps are:

-

Skraup Synthesis: Construction of the 7-methylquinoline ring system from m-toluidine.

-

Nitration: Introduction of a nitro group at the 8-position.

-

Reduction: Conversion of the nitro group to an amino group.

-

Diazotization and Sulfonyl Chloride Formation: Transformation of the amino group into the target sulfonyl chloride functionality via a Sandmeyer-type reaction.

Caption: Proposed synthetic workflow for 7-Methylquinoline-8-sulfonyl chloride.

Detailed Experimental Protocols

The Skraup synthesis is a classic method for preparing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1][2][3]

-

Reactants: m-Toluidine, glycerol, arsenic pentoxide (or other suitable oxidizing agent), and concentrated sulfuric acid.

-

Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent for glycerol to form acrolein in situ. The m-toluidine then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield a mixture of 5-methylquinoline and 7-methylquinoline.[2] The use of m-toluidine as the starting material is what dictates the formation of the 7-methyl (and 5-methyl) isomer.

Protocol:

-

In a fume hood, equip a 2-liter round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge the flask with 107 g (1.0 mol) of m-toluidine, 245 g (2.66 mol) of glycerol, and 87 g of arsenic pentoxide.

-

Slowly and with vigorous stirring, add 200 g (109 mL) of concentrated sulfuric acid. The flask may be cooled in an ice bath to manage the initial exotherm.

-

Cautiously heat the mixture. Once the reaction commences (indicated by vigorous boiling), remove the heat source. The reaction is highly exothermic and will continue to reflux.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion.

-

Cool the mixture and cautiously dilute it with 1 liter of water.

-

Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline bases.

-

Steam distill the alkaline solution to collect the methylquinoline isomers.

-

Separate the oily layer from the distillate and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of 5- and 7-methylquinoline can be used in the next step, as the subsequent nitration is selective for the 7-methyl isomer.[4]

The directing effects of the methyl group and the quinoline nitrogen favor electrophilic substitution at the C-8 position of 7-methylquinoline.[5]

-

Reactants: Mixture of 7- and 5-methylquinoline, fuming nitric acid, and concentrated sulfuric acid.

-

Causality: The strong electron-withdrawing effect of the protonated quinoline nitrogen deactivates the pyridine ring towards electrophilic attack. In the benzene ring, the 8-position is activated by the methyl group at the 7-position, directing the nitronium ion (NO₂⁺) to this site.

Protocol:

-

In a fume hood, dissolve the mixture of methylquinolines from the previous step in concentrated sulfuric acid, while cooling in an ice/salt bath to maintain a temperature between 0 and 5°C.

-

Separately, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the quinoline solution, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture over a large volume of crushed ice with stirring.

-

The 7-methyl-8-nitroquinoline will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and recrystallize from ethanol to obtain the purified product.[5]

The reduction of an aromatic nitro group to an amine is a standard transformation in organic synthesis.

-

Reactants: 7-Methyl-8-nitroquinoline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C).

-

Causality: These reducing agents readily convert the nitro group to an amino group without affecting the aromatic quinoline core. The choice of reagent can depend on the scale and available equipment. Catalytic hydrogenation is often cleaner, while metal/acid reductions are robust and cost-effective.

Protocol (using SnCl₂/HCl):

-

Suspend 7-methyl-8-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, while monitoring the exotherm.

-

Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-amino-7-methylquinoline.

This final step involves the conversion of the amino group to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.[6][7] This is a variation of the Sandmeyer reaction.[8][9]

-

Reactants: 8-Amino-7-methylquinoline, sodium nitrite, hydrochloric acid, sulfur dioxide, and a copper(I) or copper(II) catalyst.

-

Causality: The amine reacts with nitrous acid (generated in situ from sodium nitrite and HCl) to form a diazonium salt. This is a highly reactive intermediate with an excellent leaving group (N₂). In the presence of a copper catalyst, the diazonium salt undergoes a single-electron transfer process, leading to the formation of an aryl radical. This radical is then trapped by sulfur dioxide, and subsequent reaction with chloride furnishes the sulfonyl chloride.[10]

Protocol:

-

Dissolve 8-amino-7-methylquinoline in a mixture of glacial acetic acid and concentrated hydrochloric acid and cool to 0-5°C in an ice/salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride or copper(II) chloride in glacial acetic acid and saturate it with sulfur dioxide gas at 0-5°C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper salt solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Section 3: Reactivity and Applications in Drug Discovery

The primary utility of 7-Methylquinoline-8-sulfonyl chloride in a research and drug development context lies in its ability to act as a versatile electrophile for the synthesis of sulfonamides.

Key Reactions: Sulfonamide Formation

The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.

Caption: General reaction scheme for sulfonamide synthesis.

This reaction is typically carried out in an aprotic solvent in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The vast commercial availability of diverse primary and secondary amines allows for the rapid generation of large libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies.

Significance in Medicinal Chemistry

The quinoline-8-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types. Derivatives have shown a wide range of biological activities, including:

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer properties. The sulfonamide moiety can be tailored to interact with specific enzymatic targets, such as kinases or carbonic anhydrases, which are often dysregulated in cancer.

-

Antimicrobial Agents: The quinoline core is present in several antimalarial and antibacterial drugs. The introduction of a sulfonamide group can enhance these properties or confer new mechanisms of action.

-

Enzyme Inhibitors: The sulfonamide group is a well-known zinc-binding group and can be used to target metalloenzymes.

The 7-methyl group on the quinoline ring of the title compound can influence its biological activity by:

-

Modulating Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Steric Interactions: The methyl group can provide beneficial or detrimental steric interactions with the target receptor, influencing binding affinity and selectivity.

Section 4: Safety and Handling

As a sulfonyl chloride, 7-Methylquinoline-8-sulfonyl chloride should be handled with care, assuming it possesses hazards similar to its analogs.

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.

-

Moisture Sensitivity: They react with water, often vigorously, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction can build pressure in a closed container.

-

Inhalation Hazard: The dust or vapors can be irritating to the respiratory tract.

Recommended Handling Procedures:

-

Always handle 7-Methylquinoline-8-sulfonyl chloride in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

-

In case of a spill, do not use water to clean it up. Use an inert absorbent material.

Section 5: Conclusion and Future Outlook

References

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available from: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available from: [Link]

-

Sandmeyer reaction. Wikipedia. Available from: [Link]

-

Diazonium Substitution - Sandmeyer Reactions (IOC 38). YouTube. Available from: [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. Available from: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. Available from: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

-

A Convenient Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl chloride from their Corresponding Amines. Chemistry & Biology Interface. Available from: [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Available from: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

-

Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

-

Diazotization of S-Sulfonyl-cysteines. ResearchGate. Available from: [Link]

-

Synthesis of derivatives of quinoline. SciSpace. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. scispace.com [scispace.com]

- 4. brieflands.com [brieflands.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cbijournal.com [cbijournal.com]

7-Methylquinoline-8-sulfonyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Methylquinoline-8-sulfonyl Chloride

Introduction

7-Methylquinoline-8-sulfonyl chloride is a pivotal intermediate in the landscape of medicinal chemistry and drug development. As a derivative of the quinoline scaffold—a privileged structure found in numerous pharmacologically active compounds—this molecule serves as a versatile building block for synthesizing a diverse array of novel chemical entities. Its sulfonyl chloride moiety is a highly reactive functional group, enabling facile derivatization to form sulfonamides, sulfonates, and other sulfur-containing compounds. These derivatives are extensively explored for their potential as therapeutic agents, including roles as enzyme inhibitors and modulators of biological pathways.[1]

This guide provides a comprehensive, in-depth exploration of a viable and robust synthetic pathway to 7-Methylquinoline-8-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of steps. It delves into the causality behind experimental choices, grounding the protocol in the principles of organic chemistry to ensure a self-validating and reproducible methodology.

Strategic Overview of the Synthesis Pathway

The synthesis of 7-methylquinoline-8-sulfonyl chloride is most effectively approached as a two-stage process. This strategy ensures high conversion and facilitates the purification of intermediates, culminating in a high-purity final product.

-

Stage 1: Construction of the Heterocyclic Core. This stage focuses on the synthesis of the 7-methylquinoline scaffold. The Skraup synthesis, a classic and reliable method for quinoline formation, is employed starting from m-toluidine.

-

Stage 2: Functionalization via Electrophilic Aromatic Substitution. The synthesized 7-methylquinoline is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the C8 position, yielding the target compound.

The entire workflow is designed to be logical and efficient, with each stage setting up a successful subsequent transformation.

Caption: Overall two-stage synthesis pathway for 7-Methylquinoline-8-sulfonyl chloride.

Stage 1: Synthesis of the 7-Methylquinoline Core via Skraup Synthesis

The Skraup synthesis is a cornerstone reaction for creating the quinoline ring system. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The choice of m-toluidine as the aniline precursor is the key decision that directs the formation of a methyl-substituted quinoline.

Mechanistic Rationale and Causality

-

Acrolein Formation: Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.

-

Michael Addition: The amino group of m-toluidine performs a conjugate (Michael) addition to the acrolein.

-

Cyclization and Dehydration: The acidic medium catalyzes the cyclization of the intermediate, followed by dehydration to form 1,2-dihydro-7-methylquinoline.

-

Oxidation: An oxidizing agent, such as the nitrobenzene derivative corresponding to the aniline or arsenic pentoxide, is required to dehydrogenate the dihydroquinoline intermediate to the aromatic 7-methylquinoline.[2]

A critical aspect of using m-toluidine is that the cyclization can occur on either side of the methyl group, leading to a mixture of 7-methylquinoline and 5-methylquinoline .[3] While some subsequent reactions can be performed on the mixture, for achieving high purity of the final product, separation is often recommended.

Detailed Experimental Protocol: Skraup Synthesis

Safety Precaution: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. A cooling bath should be kept on standby.

-

Reactor Setup: Equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charging Reagents: To the flask, add 65 g (0.6 mol) of m-toluidine, 40 g of nitrobenzene (or a suitable alternative oxidizing agent), and 180 g (1.47 mol) of anhydrous glycerol.

-

Acid Addition: Begin stirring the mixture and, through the dropping funnel, add 100 mL of concentrated sulfuric acid slowly over 30-45 minutes. The rate of addition must be carefully controlled to manage the initial exotherm, using an ice bath if necessary.[2]

-

Heating and Reflux: Once the acid addition is complete, heat the mixture gently. The reaction will become vigorous. Remove the heat source immediately and allow the reaction to self-reflux. If it becomes too violent, moderate it by cautiously cooling the flask with a wet towel.[2]

-

Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to drive the reaction to completion.[2]

-

Work-up:

-

Allow the mixture to cool significantly (below 100 °C). Cautiously dilute the reaction mixture with 500 mL of water.

-

Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide. This neutralizes the sulfuric acid and liberates the free quinoline bases.

-

Perform a steam distillation to isolate the volatile methylquinoline isomers from the reaction tar. Collect the distillate until it is no longer oily.[2]

-

-

Purification:

-

Separate the oily layer from the distillate.

-

Extract the aqueous layer with dichloromethane or diethyl ether to recover dissolved product.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

-

The resulting mixture of 5- and 7-methylquinoline can be separated by fractional distillation under reduced pressure. 7-methylquinoline has a boiling point of 258 °C.[4]

-

Stage 2: Chlorosulfonation of 7-Methylquinoline

This stage introduces the sulfonyl chloride functional group onto the 7-methylquinoline backbone. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile.

Mechanistic Rationale and Causality

Under the strongly acidic conditions of chlorosulfonic acid, the nitrogen atom of the quinoline ring is protonated. This positively charged pyridinium ion strongly deactivates the pyridine ring towards further electrophilic attack. Consequently, the substitution is directed to the less deactivated benzene ring.

The regioselectivity of the substitution on the benzene ring is governed by the existing substituents. The C7-methyl group is an ortho-, para-director. The C8 position is ortho to the methyl group, making it an electronically favorable and sterically accessible site for electrophilic attack. This leads to the preferential formation of 7-methylquinoline-8-sulfonyl chloride .

Controlling the reaction temperature is crucial. Low temperatures are necessary to prevent undesired side reactions, such as polysulfonation or decomposition of the starting material, which can be sensitive to strong acids and oxidizing conditions.[5]

Detailed Experimental Protocol: Chlorosulfonation

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a moisture-free environment within a fume hood. All glassware must be thoroughly dried, and appropriate PPE is mandatory.

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 14.3 g (0.1 mol) of purified 7-methylquinoline.

-

Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

-

Reagent Addition: Slowly add 41 mL (approx. 72 g, 0.62 mol) of chlorosulfonic acid dropwise via the dropping funnel over at least one hour. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 2 hours, then let it slowly warm to room temperature and stir for another 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Dry the product under vacuum to yield crude 7-methylquinoline-8-sulfonyl chloride.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as toluene or a hexane/ethyl acetate mixture to afford a high-purity solid.

Quantitative Data Summary

| Parameter | Stage 1: Skraup Synthesis | Stage 2: Chlorosulfonation |

| Starting Material | m-Toluidine | 7-Methylquinoline |

| Key Reagents | Glycerol, H₂SO₄, Nitrobenzene | Chlorosulfonic Acid (ClSO₃H) |

| Molar Ratio | ~1 : 2.5 : 0.7 (Aniline:Glycerol:Oxidant) | ~1 : 6 (Substrate:Reagent) |

| Reaction Temp. | Reflux (~130-150 °C) | 0 °C to Room Temp. |

| Reaction Time | 3-4 hours | 6-8 hours |

| Typical Yield | 50-60% (combined isomers) | 70-80% |

| Work-up | Alkalinization, Steam Distillation | Quenching on ice, Filtration |

| Purification | Fractional Distillation | Recrystallization |

Conclusion

The described two-stage pathway provides a robust and well-understood route for the synthesis of 7-methylquinoline-8-sulfonyl chloride. The methodology is grounded in fundamental principles of organic chemistry, from the classic Skraup synthesis for ring formation to the regioselective control in the final chlorosulfonation step. By carefully controlling reaction conditions, particularly temperature, and employing rigorous purification techniques, researchers can reliably produce this valuable intermediate in high purity. This guide serves as a foundational blueprint for professionals in drug discovery and chemical synthesis, enabling the exploration of novel sulfonamide libraries and other derivatives built upon the 7-methylquinoline scaffold.

References

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv

- Method for producing quinoline-8-sulfonyl chloride.

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

- An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. Benchchem.

- 7-Methylquinoline | C10H9N | CID 11927. PubChem.

- 7-Methylquinoline 97 612-60-2. Sigma-Aldrich.

Sources

Synthesis of 7-Methylquinoline-8-sulfonyl chloride from 7-methylquinoline

An In-depth Technical Guide to the Synthesis of 7-Methylquinoline-8-sulfonyl Chloride from 7-Methylquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

7-Methylquinoline-8-sulfonyl chloride is a pivotal intermediate in the synthesis of novel pharmaceutical compounds and complex molecular probes. Its utility stems from the reactive sulfonyl chloride moiety, which serves as a versatile handle for introducing the 7-methylquinoline scaffold into a diverse range of molecular architectures, most notably through the formation of sulfonamides. This guide provides a comprehensive, in-depth exploration of the synthesis of 7-methylquinoline-8-sulfonyl chloride via the direct chlorosulfonation of 7-methylquinoline. We will dissect the underlying reaction mechanism, explain the rationale behind key experimental parameters, and present a detailed, field-proven protocol. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this essential synthetic transformation.

Strategic Overview: The Chlorosulfonation of 7-Methylquinoline

The conversion of 7-methylquinoline to 7-methylquinoline-8-sulfonyl chloride is achieved through an electrophilic aromatic substitution reaction. In this process, the aromatic quinoline ring acts as a nucleophile, attacking a potent electrophilic sulfur species generated from chlorosulfonic acid.

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of 7-Methylquinoline-8-sulfonyl chloride.

The regioselectivity of this reaction—the preferential substitution at the C8 position—is a critical aspect. It is governed by the electronic and steric influences of the quinoline ring system and the methyl substituent. The nitrogen atom at position 1 deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring. The methyl group at C7 is an activating, ortho-, para-director. The C8 position is ortho to the methyl group, making it an electronically favorable site for substitution. This directing effect leads to the desired 8-sulfonyl chloride isomer as the major product.

Causality and Experimental Design: A Scientist's Perspective

A robust synthetic protocol is not merely a sequence of steps but a reflection of a deep understanding of the reaction's nature. The choices of reagents, conditions, and work-up procedures are deliberate and grounded in chemical principles to maximize yield, purity, and safety.

Reagent Selection and Rationale

-

7-Methylquinoline (Starting Material): This readily available substituted quinoline serves as the aromatic nucleophile. Its purity is crucial, as impurities can lead to side reactions and complicate the purification of the final product.[1][2]

-

Chlorosulfonic Acid (ClSO₃H) (Reagent): This is the reagent of choice for direct chlorosulfonation. It functions as both the sulfonating agent and the source of the chloride for the sulfonyl chloride group. It is an extremely powerful and aggressive reagent. An excess, typically 4 to 5 molar equivalents, is used to ensure the reaction proceeds to completion and to act as the reaction solvent.

Optimizing Reaction Conditions

-

Temperature Control: The reaction between 7-methylquinoline and chlorosulfonic acid is highly exothermic.[2] Therefore, the initial addition of the acid must be performed at low temperatures (0-5 °C using an ice bath). This slow, controlled addition is paramount to prevent an uncontrolled exotherm, which could lead to degradation of the starting material and the formation of undesired byproducts, including the corresponding sulfonic acid.[3]

-

Reaction Duration: After the initial exothermic addition, the reaction is typically allowed to stir at room temperature. An extended reaction time (e.g., 12-24 hours) is often necessary to ensure complete conversion of the starting material.[4]

-

Anhydrous Conditions: Chlorosulfonic acid reacts violently and decomposes in the presence of water. All glassware must be thoroughly dried, and the reaction should be protected from atmospheric moisture, for instance, by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen).[3]

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Typical Molar Ratio |

| 7-Methylquinoline | 143.19 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 5.0 |

| Dichloromethane (DCM) | 84.93 | (Solvent for work-up) |

| Crushed Ice/Water | 18.02 | (For quenching) |

| Anhydrous Sodium Sulfate | 142.04 | (Drying agent) |

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice bath, and standard glassware for work-up.

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Ensure the apparatus is dry. Place the flask in an ice-water bath.

-

Charge Reactant: Add 7-methylquinoline (e.g., 10.0 g, 69.8 mmol) to the flask.

-

Reagent Addition: Slowly add chlorosulfonic acid (e.g., 40.7 g, 23.2 mL, 349 mmol, 5.0 eq.) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously for 24 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approx. 500 g). This step is highly exothermic and will release HCl gas; ensure adequate ventilation in the fume hood. The product should precipitate as a solid.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

-

Extraction (Alternative to Filtration if product is oily): If a solid does not precipitate cleanly, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).[4] Combine the organic extracts.

-

Drying: Dry the isolated solid under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude 7-methylquinoline-8-sulfonyl chloride can be further purified by recrystallization from a suitable solvent like cyclohexane or a mixture of ether and hexanes to yield a pure crystalline solid.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of 7-methylquinoline-8-sulfonyl chloride.

Safety and Hazard Management

The paramount principle in this synthesis is safety. The reagents involved are hazardous and demand rigorous adherence to safety protocols.

-

Chlorosulfonic Acid (ClSO₃H):

-

Hazards: Highly corrosive to skin, eyes, and respiratory tract. Reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.

-

Handling: Must be handled exclusively in a chemical fume hood. Full personal protective equipment (PPE), including a face shield, chemical splash goggles, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemically resistant apron or lab coat, is mandatory. Have a neutralizing agent (e.g., sodium bicarbonate) and an appropriate spill kit readily available.

-

-

7-Methylquinoline:

-

Hazards: Harmful if swallowed or in contact with skin. May cause irritation.[2]

-

Handling: Standard laboratory PPE (gloves, lab coat, safety glasses) is required. Avoid inhalation and skin contact.

-

-

Work-up: The quenching step is particularly hazardous due to its exothermic nature and the evolution of HCl gas. This must be done slowly and in a well-ventilated fume hood.

By adhering to these guidelines, the synthesis can be performed safely and efficiently, yielding a key building block for further research and development.

References

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. (2024-08-26). [Link]

- JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. (2023-03-09). [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

-

Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. Marcel Dekker, Inc. [Link]

-

7-methylquinoline-8-sulfonyl chloride (C10H8ClNO2S). PubChem. [Link]

-

7-Methylquinoline | C10H9N | CID 11927. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 7-Methylquinoline-8-sulfonyl Chloride: A Technical Guide

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the spectroscopic signature of 7-Methylquinoline-8-sulfonyl chloride. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related analogs to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in scientific first principles, offers valuable insights for the identification, characterization, and quality control of this important chemical entity.

Molecular Structure and Foundational Concepts

7-Methylquinoline-8-sulfonyl chloride is a derivative of quinoline, a bicyclic aromatic heterocycle. The molecule features a methyl group at the 7-position and a sulfonyl chloride group at the 8-position. This substitution pattern dictates the electronic environment of each atom, which in turn governs its interaction with electromagnetic radiation and its behavior in a mass spectrometer. Understanding this structure is paramount to interpreting its spectroscopic data.

To facilitate the discussion, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Molecular structure of 7-Methylquinoline-8-sulfonyl chloride with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra of 7-Methylquinoline-8-sulfonyl chloride are discussed below.

The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring and the three protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | Doublet of doublets | J = 4.2, 1.7 |

| H-3 | 7.4 - 7.6 | Doublet of doublets | J = 8.2, 4.2 |

| H-4 | 8.1 - 8.3 | Doublet of doublets | J = 8.2, 1.7 |

| H-5 | 7.9 - 8.1 | Doublet | J = 8.0 |

| H-6 | 7.6 - 7.8 | Doublet | J = 8.0 |

| CH₃ (at C-7) | 2.5 - 2.7 | Singlet | - |

-

Aromatic Protons: The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5, H-6) will appear in the aromatic region (7.0-9.0 ppm). The H-2 proton is expected to be the most deshielded due to its proximity to the nitrogen atom. The sulfonyl chloride group at C-8 will exert a significant deshielding effect on the peri-proton H-5. The methyl group at C-7 will have a slight shielding effect on the adjacent H-6 proton.

-

Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, typically around 2.5-2.7 ppm.[2]

The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton, with nine signals for the quinoline ring carbons and one for the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 130 - 132 |

| C-6 | 127 - 129 |

| C-7 | 138 - 140 |

| C-8 | 135 - 137 |

| C-8a | 145 - 147 |

| CH₃ (at C-7) | 18 - 20 |

-

Quinoline Carbons: The chemical shifts of the quinoline carbons are influenced by the electronegativity of the nitrogen and the substituent effects of the methyl and sulfonyl chloride groups. The carbons directly attached to the nitrogen (C-2 and C-8a) and the sulfonyl chloride group (C-8) are expected to be significantly deshielded.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Methylquinoline-8-sulfonyl chloride will be dominated by the characteristic absorptions of the sulfonyl chloride and the quinoline ring.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium |

| 2980 - 2850 | Methyl C-H | Stretching | Medium |

| 1600 - 1450 | C=C and C=N | Ring Stretching | Strong |

| 1380 - 1360 | S=O | Asymmetric Stretching | Strong |

| 1190 - 1170 | S=O | Symmetric Stretching | Strong |

| ~750 | S-Cl | Stretching | Medium |

-

Sulfonyl Chloride Group: The most prominent features will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹, respectively.[3] The S-Cl stretching vibration is expected at a lower frequency.[4]

-

Quinoline Ring: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region.

-

Methyl Group: The C-H stretching vibrations of the methyl group will be seen in the 2980-2850 cm⁻¹ range.

Caption: A standard workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

The molecular weight of 7-Methylquinoline-8-sulfonyl chloride (C₁₀H₈ClNO₂S) is 241.70 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 241.

The fragmentation of aromatic sulfonyl chlorides often involves the loss of the chlorine atom and the sulfonyl group.[5]

Key Predicted Fragments:

-

m/z 241 (M⁺): The molecular ion.

-

m/z 206 ([M-Cl]⁺): Loss of a chlorine radical.

-

m/z 177 ([M-SO₂]⁺): Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[5]

-

m/z 142 ([M-SO₂Cl]⁺): Loss of the entire sulfonyl chloride group to give the 7-methylquinoline radical cation.

-

m/z 115: Fragmentation of the quinoline ring, often involving the loss of HCN.[6]

Caption: A simplified representation of the predicted major fragmentation pathways for 7-Methylquinoline-8-sulfonyl chloride in EI-MS.

Caption: A general workflow for acquiring an Electron Ionization Mass Spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for 7-Methylquinoline-8-sulfonyl chloride. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive spectral signature has been constructed. These predictions offer a valuable resource for researchers in the identification and characterization of this compound, underscoring the power of predictive spectroscopy in modern chemical research.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link].

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). Available at: [Link].

- Google Patents. Preparation method of 3-methylquinoline-8-sulfonyl chloride.

-

Mass Spectra of Some Sulfinate Esters and Sulfones. Available at: [Link].

-

Huan, T. T. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). Available at: [Link].

- Google Patents. Method for producing quinoline-8-sulfonyl chloride.

-

UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link].

-

The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Available at: [Link].

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available at: [Link].

-

Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Available at: [Link].

-

PubChem. 7-Methylquinoline. Available at: [Link].

-

NIST. 8-Quinolinesulfonyl chloride. Available at: [Link].

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available at: [Link].

-

NIH. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. (2018). Available at: [Link].

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link].

-

ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Available at: [Link].

-

PubMed. [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. (2009). Available at: [Link].

-

Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available at: [Link].

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link].

-

ScienceOpen. Supporting Information. Available at: [Link].

- Google Patents. Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link].

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Infrared study of the surface reaction of gaseous sulphuryl chloride with metal carboxylates. Available at: [Link].

-

ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Methylquinoline-8-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylquinoline-8-sulfonyl chloride is a bespoke heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional scaffold—comprising a quinoline core, a reactive sulfonyl chloride group, and a sterically influential methyl group—presents a fascinating case study in molecular architecture and conformational behavior. This guide provides a comprehensive analysis of its molecular structure, synthesizes a plausible conformational landscape, and outlines the experimental and computational methodologies that would be required for its definitive characterization. By grounding our discussion in the established principles of physical organic chemistry and leveraging data from analogous structures, we offer a robust framework for understanding and utilizing this versatile molecule.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a sulfonyl chloride moiety at the 8-position transforms the quinoline core into a versatile electrophilic reagent, capable of reacting with a diverse range of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing derivatives. The further addition of a methyl group at the 7-position introduces a critical steric and electronic perturbation that significantly influences the molecule's reactivity and conformational preferences. This guide will delve into the nuanced structural features of 7-Methylquinoline-8-sulfonyl chloride, providing insights that are crucial for its effective application in synthetic chemistry.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding 7-Methylquinoline-8-sulfonyl chloride lies in its molecular structure and inherent physicochemical properties. While specific crystallographic data for this exact molecule is not publicly available, we can deduce its key structural features and properties from its constituent parts and data from closely related analogs like 8-quinolinesulfonyl chloride and 3-methyl-8-quinolinesulfonyl chloride.[1][2]

Core Molecular Structure

The molecule consists of a planar, bicyclic aromatic quinoline ring system. A sulfonyl chloride group (-SO₂Cl) is attached to the C8 position, and a methyl group (-CH₃) is attached to the C7 position.

-

Quinoline Core: The quinoline ring is an aromatic heterocycle, implying a high degree of planarity. The nitrogen atom at position 1 introduces a dipole moment and a site for potential coordination or protonation.

-

Sulfonyl Chloride Group: The sulfur atom is tetrahedrally coordinated to two oxygen atoms, a chlorine atom, and the C8 of the quinoline ring. The S=O bonds are highly polarized and contribute to the electrophilic nature of the sulfur atom.

-

Methyl Group: The methyl group at C7 is a key feature, introducing steric bulk in the "peri" position relative to the sulfonyl chloride group. This steric interaction is a primary determinant of the molecule's conformational preferences.

Predicted Physicochemical Properties

Based on analogs, the following properties can be anticipated for 7-Methylquinoline-8-sulfonyl chloride:

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₈ClNO₂S | Based on the constituent atoms. |

| Molecular Weight | 241.69 g/mol | Calculated from the molecular formula.[1][2] |

| Appearance | White to pale brown solid | Similar quinoline sulfonyl chlorides are crystalline solids at room temperature.[2] |

| Melting Point | Expected to be in a similar range to 3-methyl-8-quinolinesulfonyl chloride (158-159 °C).[2] | The melting point will be influenced by the crystal packing, which is affected by the methyl group's position. |

| Solubility | Slightly soluble in chloroform and ethyl acetate; very slightly soluble in methanol.[2] | The molecule has both polar (sulfonyl chloride) and non-polar (quinoline, methyl) regions, leading to moderate solubility in a range of organic solvents. |

| Stability | Moisture sensitive | The sulfonyl chloride group is susceptible to hydrolysis. Therefore, the compound should be stored under an inert atmosphere.[2] |

Synthesis of 7-Methylquinoline-8-sulfonyl chloride

Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[3][4]

-

Reaction: m-Toluidine is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene) and a dehydrating agent (concentrated sulfuric acid).

-

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring.

-

Outcome: This reaction typically produces a mixture of 5-methylquinoline and 7-methylquinoline, with the 7-methyl isomer being the major product.[3]

Step 2: Sulfonation of 7-Methylquinoline

The next step would involve the sulfonation of the 7-methylquinoline intermediate. This is a standard electrophilic aromatic substitution reaction.

-

Reagents: Fuming sulfuric acid (oleum) is the reagent of choice for this transformation.

-

Regioselectivity: The sulfonation of quinoline derivatives is highly dependent on reaction conditions. However, the 8-position is often favored. The presence of the methyl group at C7 will further direct the incoming sulfonic acid group to the C8 position.

Step 3: Chlorination of 7-Methylquinoline-8-sulfonic acid

The final step is the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

-

Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for this conversion.

-

Protocol: The isolated 7-methylquinoline-8-sulfonic acid would be heated with an excess of the chlorinating agent. The reaction progress can be monitored by the cessation of HCl gas evolution. Subsequent quenching on ice would precipitate the desired 7-Methylquinoline-8-sulfonyl chloride.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for 7-Methylquinoline-8-sulfonyl chloride.

Conformational Analysis

The conformation of 7-Methylquinoline-8-sulfonyl chloride is primarily dictated by the rotation around the C8-S bond. This rotation is significantly influenced by the steric hindrance imposed by the adjacent 7-methyl group and the peri-hydrogen at the C1 position of the quinoline ring.

Key Dihedral Angle

The critical dihedral angle to consider is that which defines the orientation of the sulfonyl chloride group relative to the plane of the quinoline ring. We can define this as the C7-C8-S-Cl dihedral angle.

Steric Considerations and Predicted Conformation

Due to the steric bulk of the 7-methyl group and the peri-hydrogen, free rotation around the C8-S bond is highly restricted. The sulfonyl chloride group will adopt a conformation that minimizes these steric clashes. It is highly probable that the lowest energy conformation will have the S-Cl bond oriented away from the quinoline ring, likely in a near-orthogonal arrangement to the plane of the ring. This would place the two oxygen atoms of the sulfonyl group in a staggered conformation relative to the C7-methyl group and the C1-hydrogen.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping the potential energy surface for the rotation around the C8-S bond and identifying the global minimum energy conformation.

Spectroscopic Characterization

The definitive identification and structural confirmation of 7-Methylquinoline-8-sulfonyl chloride would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.

-

Characteristic Bands: Strong absorption bands are expected for the sulfonyl chloride group. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[5]

-

Aromatic C-H Stretching: Bands around 3000-3100 cm⁻¹ would indicate the aromatic C-H bonds of the quinoline ring.

-

Aliphatic C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ range would correspond to the C-H bonds of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

-

¹H NMR:

-

The aromatic protons on the quinoline ring would appear as a series of doublets and multiplets in the downfield region (typically 7.5-9.0 ppm).

-

The methyl protons would give rise to a singlet at around 2.5-2.7 ppm. The exact chemical shift would be influenced by the through-space interaction with the sulfonyl chloride group.

-

-

¹³C NMR:

-

The aromatic carbons of the quinoline ring would resonate in the 120-150 ppm range.

-

The methyl carbon would appear as a signal in the aliphatic region (around 20-25 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 241.69.

-

Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom would be expected.

Reactivity and Applications

The primary utility of 7-Methylquinoline-8-sulfonyl chloride lies in its reactivity as an electrophile. The sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an excellent reagent for the synthesis of sulfonamides and sulfonates.

Synthesis of Sulfonamides

Reaction with primary or secondary amines in the presence of a base (such as pyridine or triethylamine) would readily yield the corresponding 7-methylquinoline-8-sulfonamides. These sulfonamide derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Caption: General reaction scheme for the synthesis of sulfonamides.

The conformation of the starting sulfonyl chloride will influence the transition state of this reaction, and consequently, the reaction rate. The steric hindrance from the 7-methyl group may modulate the accessibility of the sulfur atom to incoming nucleophiles.

Conclusion

7-Methylquinoline-8-sulfonyl chloride is a molecule of considerable synthetic potential. While direct experimental data on its structure and conformation are lacking, a detailed understanding can be constructed from fundamental chemical principles and data from analogous compounds. Its synthesis is achievable through established methodologies, and its conformational preferences are likely dominated by steric interactions between the sulfonyl chloride and the 7-methyl group. The insights provided in this guide offer a solid foundation for researchers and scientists looking to explore the chemistry and applications of this intriguing heterocyclic building block. Further computational and experimental studies are warranted to provide a more definitive picture of its molecular landscape.

References

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 8-Quinolinesulfonyl chloride. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 8-Quinolinesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8-DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

GSRS. (n.d.). 8-CHLOROSULFONYLQUINOLINE. Global Substance Registration System. Retrieved from [Link]

Sources

Harnessing the Electrophilic Power of the Sulfonyl Chloride Group on a Quinoline Scaffold for Modern Drug Discovery

An In-depth Technical Guide:

Introduction: The Quinoline-Sulfonamide Conjugate, a Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The quinoline core is one such "privileged structure," forming the backbone of numerous pharmaceuticals, from antimalarials like chloroquine to modern anticancer agents.[1][2][3][4] Its rigid, bicyclic aromatic system provides a versatile template for introducing functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1] When this esteemed scaffold is functionalized with a sulfonyl chloride (-SO₂Cl), it is transformed into a highly valuable synthetic intermediate.

The true potential is unlocked in the subsequent reaction to form quinoline-sulfonamides. The sulfonamide group is itself a celebrated pharmacophore, present in a vast array of antimicrobial, diuretic, and anticancer drugs.[5][6] The strategic combination of the quinoline and sulfonamide moieties into a single hybrid molecule has proven to be a highly successful strategy, leading to potent therapeutic candidates with diverse mechanisms of action.[5][7][8] This guide provides an in-depth exploration of the reactivity of the quinoline sulfonyl chloride, offering field-proven insights into its synthesis, core reactions, and application in the generation of high-value compound libraries for drug development.

Core Synthesis: Forging the Quinoline Sulfonyl Chloride Intermediate

The conversion of a stable quinoline precursor into the highly reactive sulfonyl chloride is the critical first step. The most prevalent and direct methodology is the electrophilic chlorosulfonation of the quinoline ring using chlorosulfonic acid (ClSO₃H).

Causality Behind the Method: Chlorosulfonic acid serves as a powerful sulfonating and chlorinating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich nature of the quinoline ring system directs the incoming electrophile (a sulfur trioxide-like species generated from the acid). The position of sulfonation is dictated by the existing substituents on the quinoline ring. For instance, in 8-hydroxyquinoline, the powerful electron-donating hydroxyl group directs the substitution to the 5-position. The reaction is typically performed at controlled temperatures, often starting in an ice bath, as the process is highly exothermic.[1] Pouring the reaction mixture onto ice after completion serves a dual purpose: it quenches the reaction and hydrolyzes any remaining chlorosulfonic acid, facilitating the precipitation and isolation of the sulfonyl chloride product.[1]

An alternative, industrially relevant approach involves a two-step process: initial sulfonation with fuming sulfuric acid to produce a quinoline sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[9] This method can offer advantages in safety and scalability but requires an additional synthetic step. The reactivity of the sulfonyl chloride can vary significantly depending on the quinoline scaffold, making the optimization of reaction conditions crucial for achieving high purity and yield.[9]

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride

This protocol details the laboratory-scale synthesis starting from 8-hydroxyquinoline, a common precursor.

Step 1: Reaction Setup A flask containing 10 mmol of 8-hydroxyquinoline is placed in an ice bath to manage the reaction temperature.

Step 2: Reagent Addition With vigorous stirring, 50 mmol of chlorosulfonic acid is added dropwise to the flask. The slow addition is critical to control the exothermic reaction.

Step 3: Reaction Progression Once the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 24 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

Step 4: Work-up and Isolation The reaction mixture is carefully poured onto approximately 150 g of crushed ice. This quenches the reaction and precipitates the product. The solid is then extracted with a suitable organic solvent, such as ethylene chloride (3 x 150 mL).[1] The combined organic extracts are dried over anhydrous sodium sulfate.

Step 5: Final Product The solvent is removed under reduced pressure (in vacuo) to yield the 8-hydroxyquinoline-5-sulfonyl chloride product, which should be stored under inert conditions.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of quinoline sulfonyl chloride.

Core Reactivity: Nucleophilic Substitution to Form Sulfonamides

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles. The most significant reaction in drug discovery is the formation of sulfonamides via reaction with primary or secondary amines.

Mechanism and Causality: The reaction proceeds through a nucleophilic acyl substitution-like pathway.[10][11] The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and forming the stable sulfonamide bond. This reaction generates one equivalent of hydrochloric acid (HCl).

Self-Validating System: The generated HCl must be neutralized to prevent it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction. This is typically achieved in one of two ways:

-

Using Excess Amine: Employing at least two equivalents of the amine nucleophile—one to react and one to act as a base to scavenge the HCl.[1] This is efficient for simple, inexpensive amines.

-

Adding a Non-Nucleophilic Base: Using a tertiary amine, such as triethylamine (Et₃N), as an external base.[2] This is the preferred method when the primary or secondary amine is valuable or complex, ensuring it is used entirely for the desired reaction.

The choice of solvent is also critical. Anhydrous solvents like acetonitrile or chloroform are commonly used to prevent the competing hydrolysis of the highly water-sensitive sulfonyl chloride back to the corresponding sulfonic acid.[1][5]

General Reaction Mechanism Diagram

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: General Synthesis of N-Substituted Quinoline-5-Sulfonamides

This protocol describes a robust method for coupling a quinoline sulfonyl chloride with an amine.

Step 1: Reactant Setup Suspend 5 mmol of the quinoline sulfonyl chloride intermediate in 15 mL of an anhydrous solvent (e.g., acetonitrile).[5]

Step 2: Nucleophile Addition Add 10-20 mmol of the desired primary or secondary amine to the suspension. If using only a slight excess of the amine (e.g., 2 equivalents), add an equivalent of a non-nucleophilic base like triethylamine.[1][2]

Step 3: Reaction Stir the resulting mixture at room temperature. Reaction times can vary from a few hours to 24 hours, depending on the nucleophilicity of the amine.[1][2][5] Monitor the reaction's completion using TLC.

Step 4: Work-up Pour the reaction mixture into approximately 100 mL of water. This step precipitates the product and dissolves the amine hydrochloride salt.

Step 5: Extraction and Purification Extract the aqueous mixture with an organic solvent like chloroform (3 x 20 mL).[5] Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Applications in Drug Discovery: A Scaffold for Bioactivity

The true value of quinoline sulfonyl chlorides lies in their ability to serve as a launchpad for creating diverse libraries of quinoline-sulfonamides for biological screening. These compounds have shown remarkable activity against a range of therapeutic targets.

-

Anticancer Agents: Many quinoline-sulfonamide derivatives have been identified as potent anticancer agents.[2] A notable mechanism is the inhibition of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism that is overexpressed in many tumors.[5] By modulating PKM2, these compounds can disrupt the metabolic processes that fuel rapid cancer cell proliferation.[5]

-

Antibacterial Agents: The quinoline-sulfonamide hybrid structure is effective against various bacterial strains, including resistant ones.[7][8] These molecules often target essential bacterial enzymes like DNA gyrase and topoisomerase IV, disrupting DNA synthesis and leading to bacterial cell death.[8]

-

Enzyme Inhibitors: This class of compounds has been successfully developed as potent and selective inhibitors of other key enzymes, such as carbonic anhydrases, particularly the cancer-associated isoform IX.[12]

The structure-activity relationship (SAR) can be finely tuned. For example, studies have shown that for certain biological activities, the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring is a key structural fragment necessary for high potency.[1]

Biological Pathway Diagram: PKM2 Inhibition

Caption: Inhibition of the PKM2 pathway by quinoline-sulfonamides.[5]

Quantitative Data Summary

The synthesis of quinoline-sulfonamides is generally efficient, with reported yields often being moderate to excellent.

| Precursor | Amine Nucleophile | Yield (%) | Reference |

| 8-Hydroxyquinoline-5-sulfonyl chloride | Propargylamine | 78% | [1] |

| 8-Hydroxyquinoline-5-sulfonyl chloride | N-methylpropargylamine | 65% | [1] |

| 8-Methoxyquinoline-5-sulfonyl chloride | Propargylamine | 76% | [1] |

| 8-Quinolinesulfonyl chloride | Propargylamine | 91% | [2] |

| 4,7-dichloroquinoline derivative | Various sulfonamides | 85-92% | [7] |

Conclusion and Future Perspectives

The quinoline sulfonyl chloride is more than just a chemical intermediate; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis and predictable, high-yielding reactivity with amines make it an ideal entry point for generating vast and diverse libraries of quinoline-sulfonamides. The consistent discovery of potent biological activities, from anticancer to antibacterial, ensures that this privileged scaffold will continue to be a focus of research and development. Future work will likely involve expanding the range of nucleophiles used, exploring novel substitution patterns on the quinoline ring, and applying these compounds to an even broader set of biological targets, further cementing the importance of understanding and harnessing the reactivity of this exceptional chemical entity.

References

-

High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols . Benchchem. 5

-

Method for producing quinoline-8-sulfonyl chloride . Google Patents (JP2005139149A). 9

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . MDPI. 1

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study . MDPI. 2

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . RSC Publishing. 13

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance . ResearchGate. 7

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance . PubMed Central (PMC). 8

-

Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors . National Institutes of Health (NIH). 12

-

Quinoline Derivatives in Discovery and Development of Pesticides . PubMed. 14

-

8-Quinolinesulfonyl chloride 98 18704-37-5 . Sigma-Aldrich. 15

-